molecular formula C11H12BrFO3 B14757436 3-Bromo-6-butoxy-2-fluorobenzoic acid

3-Bromo-6-butoxy-2-fluorobenzoic acid

Cat. No.: B14757436
M. Wt: 291.11 g/mol
InChI Key: DWVHRSGCZVLKLR-UHFFFAOYSA-N
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Description

3-Bromo-6-butoxy-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, fluorine, and butoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-butoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-butoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

3-Bromo-6-butoxy-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-butoxy-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and butoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-Bromo-6-butoxy-2-fluorobenzoic acid is unique due to the presence of the butoxy group, which can enhance its solubility and reactivity.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

3-bromo-6-butoxy-2-fluorobenzoic acid

InChI

InChI=1S/C11H12BrFO3/c1-2-3-6-16-8-5-4-7(12)10(13)9(8)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15)

InChI Key

DWVHRSGCZVLKLR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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